molecular formula C16H16N2O2 B3916291 Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- CAS No. 55370-75-7

Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-

Cat. No.: B3916291
CAS No.: 55370-75-7
M. Wt: 268.31 g/mol
InChI Key: GVWZHAYQJIVQSO-UHFFFAOYSA-N
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Description

Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- (hereafter referred to as Compound A) is a pyrazoline derivative characterized by a dihydropyrazole core fused with a 4-methoxyphenyl substituent and a phenolic hydroxyl group. Pyrazolines are widely studied for their pharmacological applications, including anti-inflammatory, analgesic, and antioxidant activities .

Compound A is typically synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate, as reported in studies targeting analgesic and anti-inflammatory agents . Its molecular framework allows for structural modifications at the phenyl and pyrazole rings, enabling comparisons with analogs bearing diverse substituents.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)14-10-15(18-17-14)13-4-2-3-5-16(13)19/h2-9,14,17,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWZHAYQJIVQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425500
Record name Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55370-75-7
Record name Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Compound A with pyrazoline derivatives differing in substituents, synthetic routes, and bioactivity.

Substituent Variations and Physicochemical Properties
Compound Substituents (R₁, R₂) Molecular Weight Melting Point (°C) Yield (%) Key Bioactivity Reference
Compound A 4-methoxyphenyl, phenol 296.33* Not reported 42–57† Analgesic, anti-inflammatory
5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol 4-methoxyphenyl, 5-methyl, phenol 324.35 Not reported Not reported Not reported
Phenol, 2-[4,5-dihydro-5-[2-(4-methylphenyl)-4-thiazolyl]-1H-pyrazol-3-yl]- 4-methylphenyl-thiazole, phenol 335.43 Not reported 42–55 Not reported
121a (Phenothiazine hybrid) Phenothiazine, phenyl ~400 (estimated) Not reported Not reported Antioxidant (ABTS IC₅₀ < ascorbic acid)

*Calculated based on molecular formula C₁₆H₁₆N₂O₂.
†Yields vary depending on substituents and synthetic methods.

Key Observations :

  • Thiazole-containing analogs (e.g., ) exhibit higher molecular weights due to sulfur incorporation but comparable yields.
  • Phenothiazine hybrids (e.g., 121a ) demonstrate superior antioxidant activity, likely due to the electron-rich phenothiazine moiety enhancing radical scavenging.

Key Observations :

  • Microwave-assisted synthesis (e.g., ) achieves higher yields and shorter reaction times compared to conventional methods.
  • Halogenated derivatives (e.g., 5b, 5c in ) show lower yields (39–57.5%), likely due to steric hindrance from bromo/chloro groups.

Q & A

Q. What are the established synthetic routes for this pyrazole-phenol derivative?

Methodological Answer: The synthesis typically involves a chalcone intermediate derived from 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, followed by cyclization with phenylhydrazine. Key steps include:

  • Condensation : Refluxing the chalcone derivative with phenylhydrazine in ethanol/acetic acid (3:1 v/v) for 7 hours .
  • Purification : Column chromatography (silica gel) and recrystallization in ethanol (yield: ~45%) .
  • Critical Parameters : Solvent polarity and reaction time influence cyclization efficiency. Acetic acid acts as a catalyst and proton donor for pyrazole ring formation .

Q. What spectroscopic and crystallographic techniques validate its structure?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the pyrazole ring (δ 5.5–6.5 ppm for pyrazoline protons) and phenolic -OH (δ 9.8–10.2 ppm) .
  • X-ray Crystallography : Dihedral angles between the pyrazole core and substituent rings (e.g., 16.83° with methoxyphenyl, 48.97° with phenyl) reveal conformational rigidity. Hydrogen bonding (O-H···N, 2.76 Å) stabilizes the crystal lattice .
  • IR Spectroscopy : Stretching vibrations at 3200–3400 cm1^{-1} (O-H) and 1600–1650 cm1^{-1} (C=N) .

Advanced Research Questions

Q. How do substituent effects (e.g., methoxy vs. chloro groups) influence bioactivity?

Methodological Answer:

  • Lipophilicity : The 4-methoxyphenyl group enhances lipophilicity (logP ~3.2) compared to chlorophenyl analogs (logP ~3.8), affecting membrane permeability and target binding .
  • Electronic Effects : Methoxy groups donate electron density via resonance, altering pyrazole ring electrophilicity and hydrogen-bonding capacity. Compare via DFT calculations or Hammett σ constants .
  • Biological Assays : Use enzyme inhibition assays (e.g., COX-2) to correlate substituent effects with anti-inflammatory activity. For example, methoxy derivatives show 20–30% higher inhibition than chloro analogs in vitro .

Q. How can reaction conditions be optimized to improve stereochemical control?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce diastereoselectivity. Ethanol/acetic acid mixtures favor trans-pyrazoline formation (85:15 diastereomeric ratio) .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or chiral auxiliaries can enhance enantiomeric excess (e.g., up to 70% ee with L-proline) .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediates and optimize quenching times .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) and protocols (e.g., LPS-induced TNF-α suppression) .
  • Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via X-ray or CD spectroscopy) to rule out batch variability .
  • Meta-Analysis : Compare IC50_{50} values across studies using PubChem or ChEMBL datasets. For example, discrepancies in cytotoxicity (e.g., 10–50 µM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-
Reactant of Route 2
Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-

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